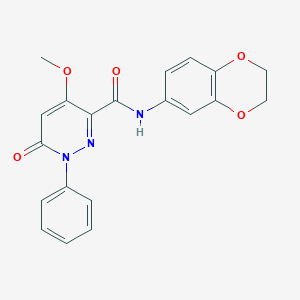
4-(4-Chloropyridine-2-carbonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloropyridine-2-carbonyl)morpholine is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol . It is characterized by the presence of a chloropyridine moiety attached to a morpholine ring via a carbonyl group. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloropyridine-2-carbonyl)morpholine typically involves the reaction of 4-chloropyridine-2-carboxylic acid with morpholine in the presence of a coupling agent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
化学反应分析
Types of Reactions
4-(4-Chloropyridine-2-carbonyl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include N-oxides of the original compound.
Reduction Reactions: Products include amines derived from the reduction of the carbonyl group.
科学研究应用
4-(4-Chloropyridine-2-carbonyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
作用机制
The mechanism of action of 4-(4-Chloropyridine-2-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme .
相似化合物的比较
Similar Compounds
4-(4-Bromopyridine-2-carbonyl)morpholine: Similar structure but with a bromine atom instead of chlorine.
4-(4-Fluoropyridine-2-carbonyl)morpholine: Similar structure but with a fluorine atom instead of chlorine.
4-(4-Methylpyridine-2-carbonyl)morpholine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-(4-Chloropyridine-2-carbonyl)morpholine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in certain chemical reactions and as a building block for synthesizing more complex molecules .
属性
IUPAC Name |
(4-chloropyridin-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-1-2-12-9(7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTQJLVVXJGDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2902982.png)

![N6-cycloheptyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2902986.png)
![N-[(4-methylphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2902987.png)
![4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2902988.png)


![Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine](/img/structure/B2902995.png)
![2,3-difluoro-N-[4-(1-methyl-1H-pyrrol-2-yl)butan-2-yl]pyridine-4-carboxamide](/img/structure/B2902998.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2903000.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2903001.png)
![1-isobutyl-5-mercapto-3-methyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2903002.png)
![2-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2903003.png)
![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2903004.png)
